
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a derivative of amphetamine and is classified as a Schedule I drug in the United States, meaning that it has a high potential for abuse and no recognized medical use. Despite its legal status, MDMA continues to be used recreationally by millions of people worldwide.
作用機序
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Serotonin is particularly important in regulating mood, appetite, and sleep, and is thought to play a role in the positive effects of N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide. By increasing the release of serotonin, N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide produces feelings of euphoria, increased empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide has both biochemical and physiological effects on the body. In addition to increasing the release of neurotransmitters in the brain, N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing health conditions such as heart disease.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide has several advantages as a research tool, including its ability to produce consistent and predictable effects in study participants. However, there are also limitations to using N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide in research, particularly due to its potential for abuse and the lack of standardized dosing protocols.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide, including its potential therapeutic uses in the treatment of PTSD and anxiety. Additionally, researchers may continue to study the mechanisms of action of N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide in order to better understand its effects on the brain and behavior. Finally, researchers may explore alternative synthesis methods for N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide in order to reduce the environmental impact of the drug's production.
合成法
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide is synthesized from safrole, a natural substance found in the oils of certain plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide using a reducing agent such as aluminum amalgam.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide has been used in scientific research to study its effects on the brain and behavior. Studies have shown that N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide increases the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, increased empathy, and heightened sensory perception. N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide has also been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-5-7-16(14(2)10-13)22-9-3-4-19(21)20-15-6-8-17-18(11-15)24-12-23-17/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQZDBJEELVYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2792509.png)
![1-(sec-butyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2792510.png)
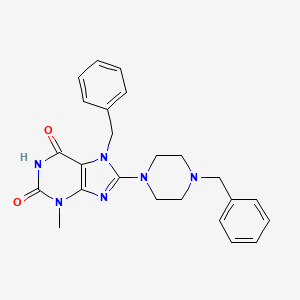
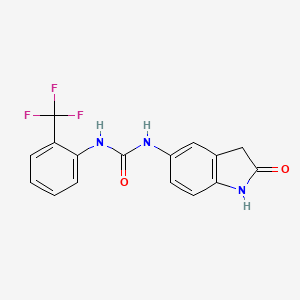
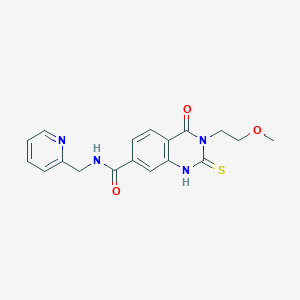
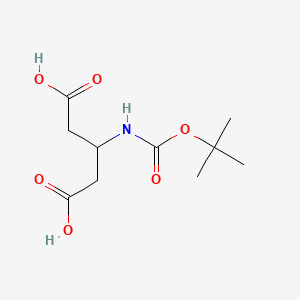
![N-(2-cyclohex-1-en-1-ylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
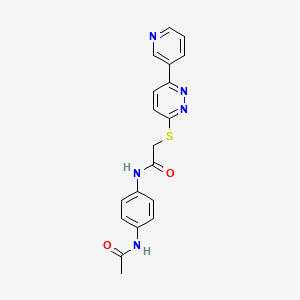
![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2792519.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2792524.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)
![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)